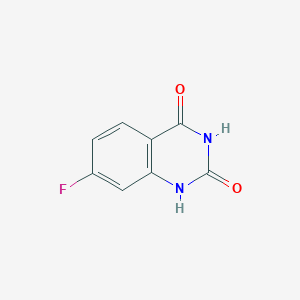

7-Fluoroquinazoline-2,4(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXRSUFHSHBLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506208 | |

| Record name | 7-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76088-98-7 | |

| Record name | 7-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential of 7 Fluoroquinazoline 2,4 1h,3h Dione and Its Derivatives

Antimicrobial Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potential antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.govdocumentsdelivered.comresearchgate.net The core structure serves as a versatile platform for synthetic modifications aimed at enhancing antimicrobial potency and overcoming resistance issues. nih.gov

Various studies have confirmed the efficacy of quinazoline-2,4(1H,3H)-dione derivatives against several Gram-positive bacterial strains. Research has shown that certain synthesized compounds exhibit a broad spectrum of activity, including against pathogens like Staphylococcus aureus and Streptococcus pyogenes. nih.govbiomedpharmajournal.org For instance, one study reported that a derivative, compound 13, which incorporates triazole moieties, displayed moderate activity against Staphylococcus aureus. nih.gov The 3-hydroxyquinazoline-2,4-dione series of compounds has also demonstrated significant in vitro antibacterial activity against Gram-positive organisms. researchgate.net The antimicrobial effects of these compounds are often compared to standard drugs to assess their potential as therapeutic agents. nih.gov

Table 1: Activity of Selected Quinazolinone Derivatives Against Gram-Positive Bacteria This table is for illustrative purposes based on available data. Specific inhibition values (MIC) are not always provided in the sources.

| Compound Class | Bacterial Strain | Observed Activity | Reference |

| Quinazoline-2,4-dione derivative (Compound 13) | Staphylococcus aureus | Moderate activity, with an inhibition zone of 9 mm. | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-one (Compound A-1) | Staphylococcus aureus | Very good activity. | biomedpharmajournal.org |

| 2,3,6-trisubstituted Quinazolin-4-one (Compound A-1) | Streptococcus pyogenes | Very good activity. | biomedpharmajournal.org |

| 3-Hydroxyquinazoline-2,4-diones | Gram-positive bacteria | Significant in vitro activity. | researchgate.net |

The antibacterial spectrum of quinazoline-2,4(1H,3H)-dione derivatives extends to Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. researchgate.netnih.gov Studies have demonstrated that novel derivatives possess a broad bioactive spectrum against Gram-negative strains. nih.govnih.gov For example, compound 13 from a synthesized series showed specific and potent activity against Escherichia coli, with an inhibition zone of 15 mm and a Minimum Inhibitory Concentration (MIC) value of 65 mg/mL, which was equipotent to reference drugs. nih.gov Another study focusing on N-containing heterocyclic compounds derived from quinazolin-2,4-dione found that compounds 2 and 6 exhibited reproducible and effective antibacterial activity against a Gram-negative Escherichia coli O78 strain. nih.gov Furthermore, the 3-hydroxyquinazoline-2,4-dione series has also shown excellent potency against E. coli gyrase, indicating strong potential against Gram-negative pathogens. researchgate.net

Table 2: Activity of Selected Quinazolinone Derivatives Against Gram-Negative Bacteria This table is for illustrative purposes based on available data.

| Compound Class | Bacterial Strain | Observed Activity | Reference |

| Quinazoline-2,4-dione derivative (Compound 13) | Escherichia coli | Potent activity, with an inhibition zone of 15 mm and MIC of 65 mg/mL. | nih.gov |

| Quinazolin-2,4-dione derivative (Compound 2) | Escherichia coli O78 | Effective antibacterial activity. | nih.gov |

| Quinazolin-2,4-dione derivative (Compound 6) | Escherichia coli O78 | Effective antibacterial activity. | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-one (Compound A-4) | Pseudomonas aeruginosa | Excellent activity. | biomedpharmajournal.org |

| 3-Hydroxyquinazoline-2,4-diones | Escherichia coli | Excellent potency against E. coli gyrase. | researchgate.net |

A significant aspect of the antimicrobial potential of quinazoline-2,4(1H,3H)-dione derivatives is their mechanism of action, which mimics that of fluoroquinolone antibiotics. nih.govresearchgate.net These compounds have been specifically designed as inhibitors of bacterial type II topoisomerases: DNA gyrase and DNA topoisomerase IV. researchgate.netdoaj.org These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.gov By inhibiting these enzymes, the compounds block the resealing of double-strand DNA breaks, leading to the stabilization of a toxic enzyme-DNA complex that ultimately results in bacterial cell death. nih.gov

DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. youtube.com Quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of this enzyme. nih.govrsc.org DNA gyrase is the primary target for fluoroquinolones in most Gram-negative bacteria. youtube.com The development of quinazolinone-based compounds with potent activity against E. coli gyrase highlights their potential for treating infections caused by these pathogens. researchgate.net The inhibition of the GyrB subunit of DNA gyrase is also a promising strategy, and certain quinolone-like compounds have been developed to target this protein. nih.gov

DNA topoisomerase IV is another type II topoisomerase that plays a critical role in the segregation of newly replicated daughter chromosomes. nih.govyoutube.com In many Gram-positive bacteria, such as staphylococci and streptococci, topoisomerase IV is the primary target of fluoroquinolone action. nih.govyoutube.com Quinazoline-2,4(1H,3H)-dione derivatives have been designed to act as dual inhibitors, targeting both DNA gyrase and topoisomerase IV. nih.govresearchgate.net This dual-targeting ability is advantageous, as it can potentially slow the development of resistance, which often arises from mutations in the genes encoding these enzymes. nih.govscholarsportal.info

Bacterial efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the cell, contributing significantly to multidrug resistance. nih.govresearchgate.net One innovative strategy to combat this resistance is the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics. nih.gov The quinazoline (B50416) scaffold has shown promise in this area. nih.gov Studies have investigated quinazoline derivatives specifically designed as EPIs. For example, derivatives BG1189 and BG1190 were found to enhance the activity of chloramphenicol (B1208) against several Gram-negative isolates, suggesting they interfere with efflux mechanisms. researchgate.net This indicates that the quinazoline-2,4(1H,3H)-dione framework can be modified not only to create direct-acting antibacterial agents but also to develop adjuvants that overcome key bacterial defense systems.

Studies on Antibiotic-Resistant Strains

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as a promising class of compounds to address this challenge. Researchers have designed and synthesized novel series of these derivatives to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, key enzymes involved in bacterial DNA replication. nih.govrsc.orgresearchgate.netmdpi.com This mechanism is crucial for overcoming existing bacterial resistance to fluoroquinolone antibiotics. nih.gov

In various studies, these quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. nih.govnih.gov The findings indicated that while most of the tested compounds displayed moderate activity, certain derivatives showed significant potential. nih.govnih.gov For instance, two compounds, designated as 13 and 15 in one study, exhibited a broad spectrum of activity against the tested bacterial strains. nih.govnih.gov Another study highlighted compounds 2b and 2c as having the most promising antibacterial activity, with the lowest minimum inhibitory concentration (MIC) values among the tested series. mdpi.com The core quinazoline-2,4-dione moiety is thought to contribute to this antibacterial action by inhibiting microbial enzymes essential for purine (B94841) synthesis, such as dihydrofolate reductase. mdpi.com

| Compound | Noted Activity | Bacterial Strains | Source(s) |

|---|---|---|---|

| Compound 13 | Broad bioactive spectrum | Gram-positive and Gram-negative | nih.gov, nih.gov |

| Compound 15 | Broad bioactive spectrum | Gram-positive and Gram-negative | nih.gov, nih.gov |

| Compound 2b | Highest antibacterial activity in its series (MIC = 10 mg/mL) | Staphylococcus aureus, Staphylococcus haemolyticus | mdpi.com |

| Compound 2c | Highest antibacterial activity in its series (MIC = 10 mg/mL) | Staphylococcus aureus, Staphylococcus haemolyticus | mdpi.com |

Anticancer Activity

In addition to their antimicrobial properties, quinazoline and its derivatives, including the quinazoline-2,4(1H,3H)-dione family, are well-established as potent anticancer agents. nih.govmdpi.com Their mechanism of action in oncology is frequently linked to the inhibition of protein kinases, which are crucial enzymes that regulate cellular proliferation, migration, and survival.

Tyrosine kinases (TKs) are a critical class of enzymes involved in the signaling pathways that often become dysregulated in cancer. The inhibition of these kinases is a key strategy in modern cancer therapy. Quinazoline-based compounds have been successfully developed as inhibitors of multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others. researchgate.netnih.govresearchgate.net Several FDA-approved drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, feature a quinazoline core, highlighting the scaffold's importance in this therapeutic area. researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in the growth and spread of several cancer types, making it a prime target for anticancer drugs. Quinazolinone derivatives have been extensively studied as EGFR inhibitors. Research has led to the development of novel quinazolin-4-one/3-cyanopyridin-2-one hybrids designed as dual inhibitors of both EGFR and another kinase, BRAFV600E. In one study, hybrid compounds 18 and 19 demonstrated substantial inhibition of EGFR. Other research has focused on 4-anilinoquinazoline (B1210976) derivatives, with some compounds showing potent inhibitory activity against EGFR, in some cases exceeding that of the reference drug gefitinib.

| Compound Class | Example Compound(s) | Key Finding | Source(s) |

|---|---|---|---|

| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | 18, 19 | Exhibited substantial inhibition of EGFR. | |

| 4-Anilinoquinazolines with alkynyl group | 28 | Showed potent inhibitory activity (IC50 = 14.1 nM), higher than gefitinib. | |

| Diarylamide-substituted-4-anilinoquinazolines | 42, 43 | Displayed high activity against HT-29 and MCF-7 cancer cell lines. |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily regulated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. researchgate.net Inhibiting the VEGF/VEGFR-2 signaling pathway is a validated strategy for anti-angiogenic cancer therapy. Novel series of 1-benzylquinazoline-2,4(1H,3H)-dione and 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors. researchgate.net

Several of these derivatives have demonstrated potent enzymatic inhibition of VEGFR-2, with IC50 values in the nanomolar range. For example, compounds 11b and 11e were found to potently inhibit VEGFR-2 with an IC50 of 0.12 µM, which is nearly equipotent to the multi-kinase inhibitor drug sorafenib (B1663141) (IC50 = 0.10 µM). In another study, a series of quinazoline compounds bearing a urea (B33335) functionality was evaluated, with compound 5p showing the highest inhibition against VEGFR-2 with an IC50 of 0.117 µM.

| Compound | VEGFR-2 IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) | Source(s) |

|---|---|---|---|

| 11b | 0.12 ± 0.02 | 0.10 ± 0.02 | |

| 11c | 0.13 ± 0.02 | 0.10 ± 0.02 | |

| 11e | 0.12 ± 0.02 | 0.10 ± 0.02 | |

| 5p | 0.117 | 0.069 | |

| 2c | 0.082 | Not specified in source | |

| 4b | 0.035 | Not specified in source | |

| 4e | 0.052 | Not specified in source |

The RAF family of serine/threonine-specific protein kinases, including BRAF and CRAF, are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often mutated in various cancers. A specific mutation, BRAFV600E, is a known driver in melanoma, colorectal cancer, and other malignancies. Research has explored the development of quinazolin-4-one derivatives as inhibitors of this pathway. A novel series of hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures was developed to dually inhibit both EGFR and BRAFV600E. Within this series, compounds 18 and 19 were found to exhibit substantial inhibition of BRAFV600E. Molecular docking studies confirmed the potential of these compounds to bind to and inhibit this key oncogenic kinase.

No specific research findings on the inhibition of CRAF by 7-Fluoroquinazoline-2,4(1H,3H)-dione or its direct derivatives were identified in the provided search results.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in tumor development, invasion, and metastasis. Overexpression or mutation of c-Met is associated with a poor prognosis in many cancers. The dual inhibition of c-Met and VEGFR-2 is considered an effective strategy to overcome therapeutic resistance. researchgate.net To this end, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed as dual c-Met/VEGFR-2 inhibitors. researchgate.net

Studies have identified several compounds with potent dual inhibitory activity. For example, compounds 2c, 4b, and 4e demonstrated substantial inhibition of the c-Met enzyme with IC50 values ranging from 0.063 to 0.084 µM. Another study reported on a novel series of 3-phenylquinazolin-2,4(1H,3H)-diones, where compound 3e showed the highest inhibitory activity against both c-Met (IC50 = 48 nM) and VEGFR-2 (IC50 = 83 nM).

| Compound | c-Met IC50 | Key Finding | Source(s) |

|---|---|---|---|

| 2c | 0.084 µM | Substantial dual inhibition of c-Met and VEGFR-2. | |

| 4b | 0.063 µM | Substantial dual inhibition of c-Met and VEGFR-2. | |

| 4e | 0.071 µM | Substantial dual inhibition of c-Met and VEGFR-2. | |

| 3e | 48 nM (0.048 µM) | Highest dual inhibitory activity in its series against c-Met and VEGFR-2. |

Mentioned Compounds

| Compound Name / Identifier | Class / Type |

|---|---|

| This compound | Parent Compound |

| Gefitinib | EGFR Inhibitor Drug |

| Erlotinib | EGFR Inhibitor Drug |

| Lapatinib | EGFR/HER2 Inhibitor Drug |

| Sorafenib | Multi-kinase Inhibitor Drug |

| Dihydrofolate reductase | Enzyme |

| Bacterial gyrase | Enzyme |

| DNA topoisomerase IV | Enzyme |

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Tyrosine Kinase |

| BRAF / BRAFV600E | Serine/Threonine-protein Kinase |

| CRAF | Serine/Threonine-protein Kinase |

| c-Met | Tyrosine Kinase |

Inhibition of Other Molecular Targets

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for their inhibitory activity against a range of molecular targets implicated in cancer pathophysiology. Beyond well-studied targets, this class of compounds has demonstrated potential in modulating enzymes and proteins crucial for DNA repair, nucleotide synthesis, and drug resistance, highlighting the versatility of the quinazoline core in medicinal chemistry.

The quinazoline-2,4(1H,3H)-dione scaffold is a recognized structural feature in the design of inhibitors for Poly-(ADP-ribose)-polymerase (PARP), a family of enzymes critical for DNA repair. nih.gov Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized and identified as potent PARP-1 and PARP-2 inhibitors. researchgate.netrsc.org Structure-activity relationship studies revealed that these compounds could achieve inhibitory concentrations (IC50) in the nanomolar range for PARP-1 and the 10-nanomolar range for PARP-2. researchgate.netrsc.org

Further research has focused on achieving selectivity for different PARP isoforms. In one study, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were designed to explore isoform-selective inhibition. nih.gov This effort led to the discovery of compound 11a , which was identified as a highly potent and the most selective PARP-2 inhibitor reported to date, with an IC50 of 11.5 nM for PARP-2 and 467 nM for PARP-1, yielding a selectivity ratio of over 40-fold. nih.gov

Table 1: PARP Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target | IC50 (nM) | Selectivity (PARP-1/PARP-2) | Source |

|---|---|---|---|---|

| Derivative Series | PARP-1 | 10-9 M Level | Moderate | researchgate.netrsc.org |

| Derivative Series | PARP-2 | 10-8 M Level | Moderate | researchgate.netrsc.org |

| 11a | PARP-1 | 467 | 40.6 | nih.gov |

| 11a | PARP-2 | 11.5 |

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleotides and a target for cancer chemotherapy. mdpi.commdpi.com A series of new quinazoline analogs, designed to mimic the structural features of methotrexate, were synthesized and evaluated for their ability to inhibit mammalian DHFR. nih.gov Among these, compounds 28 , 30 , and 31 were the most potent DHFR inhibitors, with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Another study focused on designing quinazolinone derivatives as DHFR inhibitors, which resulted in compound 3e showing inhibitory activity against human DHFR with an IC50 value of 0.527 µM. nih.gov These studies suggest that while some quinazolinone derivatives are potent DHFR inhibitors, their antiproliferative effects may also arise from other mechanisms of action, as not all compounds with antitumor activity showed strong DHFR inhibition. nih.gov

Table 2: DHFR Inhibition by Quinazolinone Derivatives

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| 28 | Mammalian DHFR | 0.5 | nih.gov |

| 30 | 0.4 | ||

| 31 | 0.4 | ||

| 3e | Human DHFR | 0.527 | nih.gov |

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an efflux transporter that contributes to multidrug resistance in cancer by expelling chemotherapeutic agents from cancer cells. nih.govresearchgate.net The quinazoline scaffold has been identified as a key feature in some BCRP inhibitors. nih.gov For instance, the established drug Gefitinib, which features a quinazoline core, has been reported to inhibit BCRP. nih.gov Research into new quinazoline-based derivatives has led to the identification of highly potent BCRP inhibitors. researchgate.net A study exploring structural variations on the quinazoline scaffold found that compounds with 3,4-dimethoxy groups and nitro substituents were particularly effective, with the most potent derivative being more than five times more potent than Ko143, a well-known BCRP inhibitor. researchgate.net Theoretical studies have also been conducted to understand the multiple molecular interactions between quinazoline inhibitors and BCRP. nih.gov

Tubulin is a crucial protein that polymerizes to form microtubules, a key component of the cellular cytoskeleton essential for mitosis. nih.gov Inhibition of tubulin polymerization is a validated mechanism for anticancer drugs. nih.govrsc.org Two families of compounds, 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, have been synthesized and evaluated as broad-spectrum cytotoxic agents that act via this mechanism. nih.gov Molecular modeling studies suggest these compounds interact with the colchicine (B1669291) binding pocket on tubulin. nih.gov In particular, derivatives such as 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) showed reduced microtubule formation, consistent with tubulin inhibition, and induced G2/M cell cycle arrest. nih.gov Compound 39 exhibited significant cytotoxicity, with activity below 50 nM against several cancer cell lines. nih.gov

Antiproliferative Studies against Cancer Cell Lines

The therapeutic potential of quinazoline-2,4(1H,3H)-dione and its derivatives is further underscored by their direct cytotoxic and antiproliferative effects against various human cancer cell lines.

Hepatocellular carcinoma (HCC) is the most common type of primary liver cancer. researchgate.netnih.gov The parent compound, Quinazoline-2,4(1H,3H)-dione (Qd) , has been studied for its anti-carcinogenic effects on the HepG2 human hepatocellular carcinoma cell line. researchgate.netnih.gov In vitro experiments demonstrated that Qd exerts a cytotoxic effect on HepG2 cells with an IC50 value of 26.07 µM. researchgate.netnih.gov The mechanism of action involves the induction of ROS-mediated mitochondrial damage and apoptotic cell death. researchgate.netnih.gov Further analysis showed that Qd treatment led to an increase in the expression of pro-apoptotic proteins like Bax and Caspase 3, while decreasing the levels of the anti-apoptotic protein Bcl2. nih.gov

Table 3: Antiproliferative Activity against HepG2 Cells

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 (Hepatocellular Carcinoma) | 26.07 | researchgate.netnih.gov |

MCF-7 (Breast Cancer)

Derivatives of the quinazoline scaffold have demonstrated significant antiproliferative effects against the MCF-7 human breast cancer cell line. nih.govnih.gov For instance, two novel quinazoline Schiff bases, specifically 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one (Compound 1) and 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-one (Compound 2), showed remarkable inhibitory activity. After a 72-hour treatment period, these compounds exhibited IC50 values of 6.246 µM and 5.910 µM, respectively. nih.govresearchgate.netdntb.gov.ua The mechanism of action involves the induction of apoptosis, which was confirmed by observations of mitochondrial membrane potential perturbation, the release of cytochrome c, and an increase in reactive oxygen species (ROS) formation. nih.gov

Further investigation into the apoptotic pathways revealed the activation of caspases-3/7, -8, and -9. nih.gov Notably, the inhibition of NF-κB translocation in cells treated with Compound 1 pointed towards the involvement of the extrinsic apoptosis pathway. nih.govresearchgate.net Cell cycle analysis indicated that these compounds did not cause cell cycle arrest in the S and M phases after 24 hours of treatment. nih.govresearchgate.net

Another study focused on a series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives. Among the synthesized compounds, some of the most potent against the MCF-7 cell line were compounds designated 11b, 11e, and 11c, which displayed GI50 values of 5.67 ± 0.5 µM, 5.27 ± 0.2 µM, and 5.80 ± 0.4 µM, respectively. nih.gov Similarly, a series of 3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives were evaluated, with compound 7, 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione, showing an IC50 value of 6.8 µM against MCF-7 cells. researchgate.net These findings underscore the potential of the quinazoline-2,4(1H,3H)-dione core structure as a basis for developing effective agents against breast cancer.

| Compound | IC50/GI50 Value (µM) | Reference |

|---|---|---|

| Compound 1 | 6.246 | nih.gov |

| Compound 2 | 5.910 | nih.gov |

| Compound 11b | 5.67 ± 0.5 | nih.gov |

| Compound 11c | 5.80 ± 0.4 | nih.gov |

| Compound 11e | 5.27 ± 0.2 | nih.gov |

| Compound 7 | 6.8 | researchgate.net |

PC3 (Prostate Cancer)

The anticancer potential of quinazoline derivatives has also been explored in prostate cancer cell lines. A study evaluating seven synthesized 2,3-dihydroquinazolin-4(1H)-one analogues against PC3 and DU145 prostate cancer cells demonstrated their cytotoxic capabilities. nih.govnih.gov Following a 72-hour incubation, the compounds showed concentration-dependent cytotoxicity. nih.gov

Among the tested analogues, compounds designated as C2 and C5 were identified as the most potent, with IC50 values below 15 µM. nih.gov These compounds significantly inhibited the adhesion and invasion of PC3 cells. nih.gov Specifically, compound C5 exhibited a high degree of cytotoxicity, reducing cell viability in PC3 cells by nearly 60% at a concentration of 6.25 µM. nih.gov A metabolomics approach revealed that compound C5 disrupts key biochemical pathways essential for cancer cell proliferation and growth, including energy production, redox homeostasis, and amino acid metabolism. nih.gov These findings highlight the potential of these specific 2,3-dihydroquinazolin-4(1H)-one derivatives as promising agents for prostate cancer therapy. nih.gov

| Compound | IC50 Value (µM) | Key Effects | Reference |

|---|---|---|---|

| C2 | < 15 | Inhibited cell adhesion and invasion | nih.gov |

| C5 | < 15 | Inhibited cell adhesion and invasion; reduced viability by ~60% at 6.25 µM | nih.govnih.gov |

K562 (Chronic Myelogenous Leukemia)

Research into the activity of quinazoline-related structures against chronic myelogenous leukemia has included the evaluation of anthrapyridazone derivatives, which are structurally related to diones. A series of these compounds, specifically 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones, demonstrated in vitro cytotoxic activity against the K562 human leukemia cell line. researchgate.net The study also noted that these compounds were effective against a multidrug-resistant K562/DX cell line, indicating their potential to overcome common resistance mechanisms. researchgate.net

HeLa (Cervical Cancer)

The in vitro cytotoxicity of various quinazoline derivatives has been evaluated against the HeLa cervical cancer cell line. One study synthesized a new series of quinazoline derivatives and reported that all tested compounds exhibited significant cytotoxicity. nih.gov Notably, compounds designated as 21, 22, and 23 were found to be more potent than the standard drug gefitinib, with IC50 values ranging from 1.85 to 2.81 µM, compared to gefitinib's IC50 of 4.3 µM against HeLa cells. nih.gov

Another investigation focused on 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govnih.govresearchgate.nettriazolo[4,3-c] quinazoline (NTCHMTQ). This derivative acted cytotoxically on the HeLa cell line, with an IC50 value of less than 4 µg/ml, a threshold suggested by the National Cancer Institute for classifying a compound as a potential anticancer drug. researchgate.net At micromolar concentrations, this quinazoline derivative induced morphological changes and necrosis in the cancer cells. researchgate.net

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Compound 21 | 1.85 - 2.81 | nih.gov |

| Compound 22 | 1.85 - 2.81 | nih.gov |

| Compound 23 | 1.85 - 2.81 | nih.gov |

| Gefitinib (Standard) | 4.3 | nih.gov |

| NTCHMTQ | < 4 µg/ml | researchgate.net |

MDA-MBA-231 (Breast Cancer)

The efficacy of quinazoline derivatives has also been tested against the triple-negative breast cancer cell line MDA-MBA-231. In one study, compounds 21, 22, and 23, which were potent against HeLa cells, also showed significant activity against MDA-MB-231 cells, with IC50 values in the range of 1.85 to 2.81 µM. nih.gov This was considerably more potent than the reference drug gefitinib, which had an IC50 of 28.3 µM against this cell line. nih.gov

Furthermore, fumiquinazolines F and G, alkaloids derived from the fungus Penicillium thymicola, have demonstrated anticancer efficacy against MDA-MBA-231 cells. mdpi.com Fumiquinazoline F was found to inhibit the migratory activity of these cells. The mechanism of action is linked to altering the epithelial-mesenchymal transition (EMT) phenotype, a process that enhances the migratory potential of cancer cells. mdpi.com Specifically, fumiquinazoline F caused a dose-dependent decrease in the protein levels of CD44, a cell-surface glycoprotein (B1211001) involved in cell migration and adhesion. mdpi.com

Selectivity against Tumorigenic vs. Non-Tumorigenic Cells

A critical aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing toxicity to normal, healthy cells. Several studies on quinazoline derivatives have addressed this selectivity. For example, certain quinazoline analogues were found to be more sensitive to cancer cells compared to noncancerous cell lines. nih.gov Treated breast cancer-derived cells showed reduced viability compared to noncancerous cells from breast tissue. nih.gov

In a study of quinazoline Schiff bases, the compounds significantly inhibited the proliferation of MCF-7 cancer cells but exhibited no suppressive activity against the normal human breast cell line MCF-10A or the normal hepatic cell line WRL-68. nih.gov Similarly, another investigation into novel 3-phenylquinazolin-2,4(1H,3H)-diones found that while the compounds exhibited cytotoxicity against normal cells, they had a favorable selectivity index. Compound 3c was 20 times more selective for colorectal cancer cells over normal cells, and compound 3e was more than 3 times as selective. A selectivity index (SI) greater than 2 is generally considered to indicate considerable safety. nih.gov This suggests that the quinazoline scaffold can be modified to achieve a desirable therapeutic window, enhancing its potential for development as a low-toxicity chemotherapeutic agent.

DNA Damage Profile in Anticancer Diones

One of the promising strategies in cancer therapy is to induce DNA damage in cancer cells, which often have dysfunctional DNA repair mechanisms, leading to apoptosis. nih.gov Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for the DNA repair process. nih.gov

A series of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed as PARP-1/2 inhibitors. Several of these compounds exhibited potent PARP-1 inhibitory activity, with IC50 values in the nanomolar range. nih.govrsc.org The inhibition of PARP prevents the repair of single-strand DNA breaks, which can then lead to the formation of lethal double-strand breaks during DNA replication, ultimately causing cell death. nih.gov Compounds 10 and 11 from this series showed strong cytotoxicity in MX-1 breast cancer cells, both as single agents and in combination with the DNA-damaging agent temozolomide (B1682018) (TMZ). rsc.org This demonstrates that quinazoline-2,4(1H,3H)-dione derivatives can function as effective DNA-damaging agents by targeting the DNA repair machinery in cancer cells. nih.gov

Antiviral Activity

The quinazoline core has been identified as a "privileged scaffold" in antiviral drug discovery. Derivatives of this compound have been investigated for their ability to inhibit a range of DNA and RNA viruses.

Inhibition of Vaccinia Virus

Research into novel antiviral agents has identified the quinazoline-2,4(1H,3H)-dione skeleton as a promising starting point for developing inhibitors of the vaccinia virus, a member of the Poxviridae family and a close relative of the smallpox virus. nih.govinternationalscholarsjournals.com A series of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives linked to a 1,2,3-triazole moiety were synthesized and evaluated for their antiviral properties. nih.gov

Several of these compounds demonstrated potent and specific activity against the vaccinia virus in cell-based assays. nih.gov One of the most effective compounds identified in this series was 24b11, which exhibited an EC50 value of 1.7 μM, marking it as a significant inhibitor. nih.gov Another related compound, QOPD, also showed notable activity against the vaccinia virus. internationalscholarsjournals.com These findings highlight the potential of the quinazoline-2,4(1H,3H)-dione scaffold as a basis for developing new anti-poxvirus therapies. nih.gov

| Compound | Target Virus | EC₅₀ (μM) | Reference |

|---|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 | nih.gov |

| QOPD | Vaccinia Virus | - | internationalscholarsjournals.com |

Inhibition of Adenovirus

The same series of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives has also been identified as potent inhibitors of adenovirus in vitro. nih.gov Adenoviruses can cause a range of illnesses, from the common cold to more severe conditions like pneumonia and gastroenteritis, particularly in immunocompromised individuals. frontiersin.org

In this research, compound 24b13 emerged as the most potent agent against adenovirus-2, with an EC50 value of 6.2 μM. nih.gov Preliminary structure-activity relationship (SAR) studies from this work indicated that compounds featuring fluorine or methoxy (B1213986) groups on the aromatic ring of the quinazoline core were among the most active against adenovirus. researchgate.net This suggests that the 7-fluoro substitution is a favorable feature for enhancing anti-adenovirus activity, making this compound a compound of significant interest for further investigation. researchgate.net

| Compound | Target Virus | EC₅₀ (μM) | Reference |

|---|---|---|---|

| 24b13 | Adenovirus-2 | 6.2 | nih.gov |

Potential against SARS-CoV-2 Polymerase

The global health crisis caused by SARS-CoV-2 spurred intensive research into new antiviral agents, with viral enzymes like the RNA-dependent RNA polymerase (RdRp) and the main protease (3CLpro) being key targets. bohrium.comarabjchem.org Quinazoline and quinazolinone derivatives have been actively investigated in this area. bohrium.comarabjchem.org

Studies have shown that quinazoline derivatives can inhibit the RNA synthesis driven by the SARS-CoV-2 RdRp. bohrium.comresearchgate.net Furthermore, a series of derivatives based on a 6-fluoro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one scaffold demonstrated potent inhibitory activity against the SARS-CoV-2 3CLpro protease, with some compounds achieving IC50 values in the sub-micromolar range. arabjchem.org Notably, research on 2-aminoquinazolin-4(3H)-one derivatives revealed that a 7-chloro analog showed potent anti-SARS-CoV-2 activity (IC50 < 0.25 μM). nih.gov The potent activity of 6-fluoro and 7-chloro derivatives strongly suggests that the this compound core is a highly promising scaffold for the development of inhibitors targeting key SARS-CoV-2 enzymes. arabjchem.orgnih.gov

| Compound Series/Derivative | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Fluoro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one derivatives (e.g., 5j) | SARS-CoV-2 3CLpro | 0.44 µM | arabjchem.org |

| 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | <0.25 µM | nih.gov |

Other Pharmacological Applications

Beyond antiviral effects, the this compound structure is associated with other significant pharmacological activities, including potential applications in the central nervous system and as anti-inflammatory agents.

Anticonvulsant Properties

The quinazoline scaffold is well-established for its anticonvulsant and CNS depressant activities. nih.govmdpi.com Research into fluorinated quinazoline derivatives has shown that they can serve as effective anticonvulsant agents with low neurotoxicity. researchgate.net A study focused on novel N-substituted-6-fluoro-quinazoline-4-amine derivatives demonstrated that several compounds had considerable anticonvulsant activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models. mdpi.com These compounds are thought to exert their effects through interactions with the GABA-A receptor. mdpi.com The demonstrated efficacy of 6-fluoro analogs suggests that the presence of a fluorine atom on the quinazoline ring is beneficial for anticonvulsant activity, indicating a strong potential for this compound and its derivatives in this therapeutic area. researchgate.netmdpi.com

| Compound | Anticonvulsant Activity (ED₅₀, mg/kg) | Reference |

|---|---|---|

| 5b | 152 | mdpi.com |

| 5c | 165 | mdpi.com |

| 5d | 140 | mdpi.com |

Anti-inflammatory Effects

Quinazoline derivatives have been widely reported to possess anti-inflammatory properties. nih.govmdpi.com Studies on new fluorinated quinazolinone derivatives have confirmed their potential as anti-inflammatory agents, with molecular modeling studies showing strong interactions at the binding sites of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. orientjchem.org

Further research into fluorine-substituted benzo[h]quinazoline derivatives identified them as potential anti-inflammatory agents through the inhibition of the NF-κB signaling pathway. researchgate.net One such fluorine-substituted compound significantly reduced the phosphorylation of key proteins (IκBα and p65) in this pathway. researchgate.net The consistent anti-inflammatory activity observed across various fluorinated quinazoline and quinazolinone structures underscores the potential of this compound as a scaffold for developing novel anti-inflammatory drugs. orientjchem.orgresearchgate.net

Analgesic Properties

Pain management remains a significant clinical challenge, driving the search for novel analgesic agents with improved efficacy and fewer side effects. semanticscholar.org Derivatives of the quinazolinone scaffold have emerged as promising candidates in this area. Research has demonstrated that specific structural modifications to the quinazolinone core can lead to significant pain-relieving effects.

In one study, the analgesic activity of newly synthesized 2,3-dihydroquinazolin-4(1H)-one derivatives was assessed using the acetic acid-induced writhing test in mice. nih.gov This model evaluates peripheral analgesic activity. The results indicated that derivatives incorporating a chalcone (B49325) moiety were particularly effective. Specifically, compounds bearing a 4-nitrophenyl group or a 4-chlorophenyl group at the chalcone portion were identified as the most potent analgesics within the tested series. nih.gov

Another investigation focused on halogenated quinazolinone derivatives, evaluating 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one for its analgesic potential. ekb.eg This compound exhibited substantial analgesic activity, achieving 83.80% protection against writhing in mice, indicating strong peripheral analgesic effects. ekb.eg Further studies on quinazoline-sulfonylurea hybrids have also shown potent analgesic activity, with certain compounds being 4 to 21 times more potent than reference drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.gov These findings underscore the potential of the quinazolinone framework as a template for developing new classes of analgesic drugs.

Table 1: Analgesic Activity of Selected Quinazolinone Derivatives

| Compound | Test Model | Activity | Source |

|---|---|---|---|

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Acetic acid-induced writhing (mice) | 83.80% protection | ekb.eg |

| Chalcone derivative with 4-nitrophenyl group | Acetic acid-induced writhing (mice) | Most active in series | nih.gov |

Antihypertensive Activity

Quinazoline derivatives are well-established in the management of hypertension. Several marketed drugs, such as Prazosin (B1663645), Doxazosin, and Terazosin, feature this heterocyclic core and function primarily as α1-adrenergic receptor blockers. researchgate.netresearchgate.net This mechanism leads to the relaxation of both resistance and capacitance blood vessels, effectively lowering blood pressure. researchgate.net Research continues to explore novel quinazolinone analogues to identify compounds with improved potency and pharmacological profiles.

A study involving the synthesis of novel substituted quinazolin-4(3H)-one derivatives identified seven compounds with significant hypotensive effects in vivo. researchgate.net These compounds also induced bradycardia (a slower heart rate) and demonstrated better activity than the reference drug Prazosin. researchgate.netresearchgate.net In a separate study, a series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and evaluated. Several of these compounds were found to be as potent as prazosin in lowering blood pressure in normotensive rats. researchgate.net Upon further testing in conscious spontaneously hypertensive rats, two compounds proved to be even more efficacious antihypertensive agents than prazosin at higher doses. researchgate.net

These studies highlight the versatility of the quinazoline scaffold in designing potent antihypertensive agents, confirming that modifications at various positions of the ring system can profoundly influence hypotensive potency and duration of action. researchgate.net

Table 2: Antihypertensive Activity of Selected Quinazoline Derivatives

| Compound Series | Mechanism of Action (putative) | Key Finding | Source |

|---|---|---|---|

| Substituted quinazolin-4(3H)-ones | α1-adrenergic blockade | 7 compounds showed hypotensive effect and bradycardia, exceeding Prazosin's activity. | researchgate.netresearchgate.net |

Antimalarial Activity

The rise of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has created an urgent need for new antimalarial agents with novel mechanisms of action. The quinazolinedione scaffold has been identified as a promising pharmacophore in this context.

A significant breakthrough came from the optimization of compounds based on TCMDC-125133, a molecule containing a quinazolinedione core reported by GlaxoSmithKline. nih.gov A lead optimization program focusing on the replacement of the m-anisidine (B1676023) moiety of a parent compound led to the identification of highly potent analogues. Specifically, replacing the methoxy group with a fluorine or chlorine atom resulted in compounds with potent antimalarial activity. The fluoro derivative (21 ) and the chloro derivative (24 ) exhibited IC50 values of 36 ± 5 nM and 22 ± 5 nM, respectively, against the P. falciparum 3D7 strain. nih.gov

Other research has focused on dihydroquinazolinone-3-carboxamides that target the parasite's PfATP4 protein, a crucial ion pump. semanticscholar.org Optimization of this class for improved metabolic stability and aqueous solubility led to compounds that showed appreciable efficacy in a malaria mouse model and blocked gamete development, which is essential for preventing transmission to mosquitoes. semanticscholar.org Additionally, synthetic pyrazino[1,2-b]quinazoline-3,6-diones have shown potent activity against P. falciparum 3D7, with IC50 values ranging from 0.02 to 2 µg/mL. nih.gov

Table 3: In Vitro Antimalarial Activity of Quinazolinedione Derivatives against P. falciparum 3D7

| Compound | Description | IC50 | Source |

|---|---|---|---|

| 21 | Quinazolinedione with m-fluoro-phenyl side chain | 36 ± 5 nM | nih.gov |

| 24 | Quinazolinedione with m-chloro-phenyl side chain | 22 ± 5 nM | nih.gov |

| Parent Compound 2 | Quinazolinedione with m-methoxy-phenyl side chain | 219 nM | nih.gov |

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. The quinazolinone scaffold has been investigated for its antioxidant potential, with studies aiming to define the structural requirements for effective radical scavenging.

Research on 2-substituted quinazolin-4(3H)-ones has provided key insights into their structure-antioxidant activity relationships. mdpi.comnih.gov The antioxidant capacity of these derivatives was found to be highly dependent on the substitution pattern of a phenyl ring at the 2-position. The presence of at least one hydroxyl group, particularly in the ortho or para position, was required to confer antioxidant activity. mdpi.com The derivative 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a particularly potent antioxidant with promising metal-chelating properties. mdpi.com

Another study explored polyphenolic derivatives of quinazolin-4(3H)-one, finding that linking the core to pyrogallol (B1678534) (a 1,2,3-trihydroxybenzene moiety) resulted in high antioxidant activity, comparable to standards like ascorbic acid and Trolox. Furthermore, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have demonstrated promising antioxidant effects, with compounds 3g and 3h showing 70.6% and 73.5% DPPH radical scavenging activity, respectively.

Table 4: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound/Series | Assay | Key Finding | Source |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, TEAC | Identified as a potent antioxidant with metal-chelating properties. | mdpi.com |

| Pyrogallol derivatives of quinazolin-4(3H)-one | Multiple assays | Showed high antioxidant activity comparable to ascorbic acid and Trolox. | |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one 3g | DPPH | 70.6% radical scavenging |

Antidiabetic Activity

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia. Inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4) are key therapeutic classes. Quinazolinone derivatives have shown significant promise as inhibitors of both targets.

Several studies have identified 2-arylquinazolin-4(3H)-ones as a new class of potent α-glucosidase inhibitors. In one investigation, a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were synthesized and evaluated. Compound 7b from this series demonstrated the highest α-glucosidase inhibition with an IC50 value of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. nih.gov Another study on new quinazolin-4(3H)-one–thiazolidine-2,4-dione hybrids identified compound 9 as a highly potent dual inhibitor of α-glucosidase and aldose reductase, with a Ki value of 0.355 µM for α-glucosidase.

The quinazoline scaffold has also been successfully employed to design DPP-4 inhibitors. A series of quinazoline clubbed thiazoline (B8809763) derivatives were rationally designed, leading to the discovery of compound 4x , which exhibited an exceptionally potent IC50 of 1.12 nM against DPP-4. Another study on 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives identified compound 9i as a promising DPP-4 inhibitor with an IC50 of 9.25 ± 0.57 µM.

Table 5: Antidiabetic Activity of Selected Quinazolinone Derivatives

| Compound | Target Enzyme | Inhibitory Potency (IC50/Ki) | Source |

|---|---|---|---|

| 7b | α-Glucosidase | IC50 = 14.4 µM | nih.gov |

| 9 | α-Glucosidase | Ki = 0.355 µM | |

| 4x | DPP-4 | IC50 = 1.12 nM |

| 9i | DPP-4 | IC50 = 9.25 ± 0.57 µM | |

Cholinesterase Inhibition

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. The quinazoline nucleus has been explored as a scaffold for developing potent cholinesterase inhibitors.

Research has shown that different substitution patterns on the quinazoline ring can lead to potent and selective inhibition. A study on 3,4-dihydroquinazoline derivatives found that while most compounds had weak activity against AChE, they were strong inhibitors of BChE. Compounds 8b and 8d were the most active against BChE, with IC50 values of 45 nM and 62 nM, respectively, demonstrating high selectivity for BChE over AChE.

In another study, a series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated. This work identified compounds 6f , 6h , and 6j as potent inhibitors of BChE, with IC50 values of 0.52 µM, 6.74 µM, and 3.65 µM, respectively. These compounds also showed high selectivity for BChE. Furthermore, a derivative featuring a fluorinated phenyl group, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, was found to have an IC50 value of 6.084 ± 0.26 μM, highlighting the potential role of fluorine substitution in this therapeutic area.

Table 6: Cholinesterase Inhibitory Activity of Quinazoline Derivatives

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Source |

|---|---|---|---|

| 8b | Butyrylcholinesterase (BChE) | 45 nM | |

| 8d | Butyrylcholinesterase (BChE) | 62 nM | |

| 6f | Butyrylcholinesterase (BChE) | 0.52 µM | |

| MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 µM |

Phosphodiesterase (PDE) 4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammation. Inhibiting PDE4 elevates cAMP levels, leading to anti-inflammatory effects, making it a valuable target for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

The quinazolin-2,4-dione structure is central to the history of PDE4 inhibitors, with Nitraquazone being the first selective inhibitor from this chemical class. Building on this, researchers have designed novel quinazolinone derivatives to optimize this activity. In one study, a series of analogues were synthesized and tested for their inhibitory activity against PDE4B. Compound 6d showed promising inhibitory activity comparable to that of the well-known PDE4 inhibitor, Rolipram.

Another study focused on 3‐phenyl‐quinazolin‐4(3H)‐one‐2‐thioethers and identified several compounds with promising PDE inhibitory activity. The most active compound from this series, 10d , displayed an IC50 value of 1.15 μM. Molecular docking studies suggested that these compounds could achieve preferential selective inhibition of the PDE7A isoform as well. These findings confirm that the quinazolinone scaffold is a viable template for the development of potent PDE4 inhibitors.

Table 7: PDE4 Inhibitory Activity of Quinazolinone Derivatives

| Compound | Key Finding | Inhibitory Potency (IC50) | Source |

|---|---|---|---|

| Nitraquazone | First selective PDE4 inhibitor with a quinazolin-2,4-dione core | Not specified in text | |

| 6d | Activity comparable to Rolipram | Not specified in text |

| 10d | Most active in a series of 3‐phenyl‐quinazolin‐4(3H)‐one‐2‐thioethers | 1.15 µM | |

5-HT3A Receptor Antagonism

The 5-HT3A receptor, a ligand-gated ion channel, is a well-established therapeutic target, particularly for the management of nausea and vomiting. Antagonists of this receptor have also shown potential in treating a variety of other conditions, including irritable bowel syndrome, depression, and psychotic disorders. frontiersin.org

Research into novel 5-HT3A receptor antagonists has identified the quinazolinedione scaffold as a promising pharmacophore. frontiersin.org A patent for a series of quinazoline dione (B5365651) compounds has described the synthesis of 7-fluoro-1H-quinazoline-2,4-dione as an intermediate for potential 5-HT3 receptor antagonists. nih.gov This indicates the recognized potential of incorporating a 7-fluoro substitution into this class of compounds.

To further explore the structure-activity relationship (SAR), a study evaluated a series of 24 quinazolinedione analogues for their antagonistic effect on the 5-HT3A receptor. While this specific study did not include a 7-fluoro derivative, it provided valuable insights into the scaffold. Among the tested compounds, one derivative, KKHT10612, demonstrated a potent antagonistic effect with an IC50 value of 0.8 µM, which is comparable to the reference compound MDL72222. frontiersin.org

| Compound | Target | Activity (IC50) | Notes |

| KKHT10612 | 5-HT3A Receptor | 0.8 µM | A potent quinazolinedione antagonist, though not a 7-fluoro derivative. frontiersin.org |

| MDL72222 | 5-HT3A Receptor | Comparable to KKHT10612 | Reference compound. frontiersin.org |

These findings suggest that the this compound core is a valuable starting point for the development of novel and potent 5-HT3A receptor antagonists. Further synthesis and biological evaluation of derivatives based on this specific scaffold are warranted to fully elucidate their therapeutic potential.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-dependent kinase 5 (CDK5) is a crucial enzyme in neuronal function, but its hyperactivation is implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in several human cancers, including glioblastoma. nih.govnih.gov This makes CDK5 an attractive pharmacological target for therapeutic intervention.

While traditional CDK5 inhibitors have targeted the ATP-binding pocket, research has expanded to identify allosteric inhibitors that may offer greater selectivity. A novel family of quinazolinone derivatives has been identified as potent allosteric inhibitors of CDK5. nih.govnih.gov A study characterizing these derivatives revealed their potential to inhibit CDK5 kinase activity in vitro and to curb the proliferation of glioblastoma cells. nih.gov

In this study, the structure-activity relationship was explored, including modifications at the 7-position of the quinazoline ring. While a 7-fluoro derivative was not explicitly tested, the importance of the substitution at this position was investigated by synthesizing and evaluating a 7-methyl derivative. The research identified several compounds with significant inhibitory potential. nih.gov

| Compound | Target | Activity (IC50) | Maximal Inhibition (at 100 µM) |

| JMV5800 | CDK5 | 8.29 ± 3.56 µM | 50-60% |

| JMV5884 | CDK5 | 7.6 ± 3.8 µM | 50-60% |

| JMV5735 | CDK5 | 9.35 ± 11.1 µM | 66.5% |

| JMV5886 | CDK5 | 24.4 ± 32.5 µM | 55% |

| JMV5889 | CDK5 | 28.7 ± 51.2 µM | 46% |

The data from these quinazolinone analogs, particularly the investigation into the 7-position, strongly suggest that the this compound scaffold holds significant promise for the development of novel CDK5 inhibitors. The electron-withdrawing nature of the fluorine atom could influence the binding affinity and selectivity of such compounds, making this an important area for future research.

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are essential for cancer cell growth, proliferation, and survival. As such, HSP90 has emerged as a key target for the development of anticancer therapeutics. nih.gov

The quinazoline scaffold has been explored for its potential as a source of HSP90 inhibitors. A study focused on a series of 2-thioquinazolinones, designed based on a hit compound identified through a virtual screening approach, demonstrated significant HSP90 inhibitory activity. These compounds were evaluated for their anti-proliferative effects against several human cancer cell lines known to be rich in HSP90, including breast carcinoma (MCF-7). nih.gov

Several compounds from this series showed potent activity. Notably, compound 5d emerged as a particularly effective inhibitor of HSP90 ATPase activity. The study also confirmed that the anticancer effect was a consequence of HSP90 inhibition by observing the reduction in the expression of Her2, a client protein of HSP90, and an increase in the expression of HSP70. nih.gov

| Compound | Target | HSP90 ATPase Inhibition (IC50) | MCF-7 Cell Proliferation (IC50) |

| 5d | HSP90 | 1.58 µM | 8.56 µM |

| 5a | HSP90 | 3.21 µM | 11.73 µM |

| 9h | HSP90 | 3.41 µM | 9.48 µM |

| Tanespimycin | HSP90 | 2.17 µM | Not Reported |

| Doxorubicin | (Reference) | Not Applicable | 4.17 µM |

Although these compounds were 2-thioquinazolinones and not specifically 7-fluoro-2,4-diones, the results highlight the potential of the broader quinazolinone framework for HSP90 inhibition. The introduction of a 7-fluoro group could further enhance the potency and pharmacokinetic properties of such inhibitors, making this compound an attractive scaffold for the development of new anticancer agents targeting HSP90.

Glucocerebrosidase Inhibition

Gaucher disease is a lysosomal storage disorder resulting from a deficiency in the enzyme glucocerebrosidase (GC). nih.gov One promising therapeutic strategy for this disease is the use of small molecule pharmacological chaperones that can stabilize the deficient enzyme, improve its trafficking to the lysosome, and increase its activity.

A significant discovery in this area was the identification of a series of GC inhibitors based on a quinazoline core. nih.gov An extensive investigation was conducted to optimize this chemical series, involving systematic synthetic modifications to establish a clear structure-activity relationship (SAR). The activity of these compounds was assessed through three different metrics: enzymatic inhibition, enzyme thermostabilization, and the translocation of GC to the lysosome in patient-derived cells. nih.gov

The study evaluated a wide range of analogues, providing detailed insights into how different substituents on the quinazoline ring affect GC inhibition and chaperone activity. nih.gov

Enzymatic Inhibition and Thermostabilization of Glucocerebrosidase by Quinazoline Derivatives

| Compound | R1 | R2 | R3 | R4 | GC Inhibition IC50 (µM) | Thermal Shift ΔTm (°C) |

|---|---|---|---|---|---|---|

| 1 | H | H | H | H | >50 | 0.2 |

| 11 | F | H | H | H | 1.9 | 3.5 |

| 12 | Cl | H | H | H | 0.9 | 4.1 |

| 14 | H | F | H | H | 0.4 | 5.3 |

| 15 | H | Cl | H | H | 0.3 | 5.5 |

| 16 | H | Br | H | H | 0.2 | 5.8 |

| 17 | H | I | H | H | 0.2 | 5.8 |

| 20 | H | H | F | H | 0.1 | 6.5 |

| 21 | H | H | Cl | H | 0.08 | 6.6 |

| 22 | H | H | Br | H | 0.09 | 6.6 |

| 23 | H | H | I | H | 0.08 | 6.6 |

| 24 | H | H | H | F | 0.2 | 6.1 |

| 25 | H | H | H | Cl | 0.1 | 6.5 |

The SAR analysis revealed that substitutions on the quinazoline ring are crucial for activity. For instance, the introduction of a fluorine atom at the 7-position (compound 20, corresponding to the 7-fluoroquinazoline (B90720) scaffold) resulted in a potent GC inhibitor with an IC50 of 0.1 µM and a significant thermal shift of 6.5 °C, indicating strong binding and stabilization of the enzyme. nih.gov This demonstrates that the this compound scaffold is a highly effective core for the design of pharmacological chaperones for Gaucher disease.

Structure Activity Relationship Sar Studies of 7 Fluoroquinazoline 2,4 1h,3h Dione Derivatives

Impact of Substitutions on the Quinazoline (B50416) Core

Modifications to the core quinazoline structure of 7-fluoroquinazoline-2,4(1H,3H)-dione have a profound impact on biological activity. Studies have shown that substitutions at various positions of the quinazoline nucleus can significantly alter the compound's potency and selectivity. For instance, the introduction of aryl or benzyl (B1604629) groups at the C-6, C-7, or C-8 positions has been explored to enhance anti-HCV activity. nih.gov It was found that a C-7 benzyl substituted compound exhibited a higher inhibitory rate against the hepatitis C virus compared to the unsubstituted parent compound. nih.gov

Furthermore, cyclization at the C-5 and C-6 positions of the quinazoline core can lead to smaller, more compact molecules. mdpi.com This structural constraint can be advantageous, allowing the molecule to better tolerate variations within the kinase domain of its biological target, which may arise from secondary or tertiary mutations. mdpi.com The nature of the substituent also plays a critical role; research on 4-anilino-quinazoline derivatives indicated that small, hydrophobic substituents on the aniline (B41778) moiety, such as halogens, increased activity, with the effect decreasing in the order of F < Br < Cl. mdpi.com

Role of the Fluorine Atom at Position 7 on Biological Activity and Lipophilicity

The fluorine atom at position 7 is not merely a passive substituent; it plays an active role in modulating the molecule's physicochemical properties and biological interactions. The incorporation of fluorine can enhance biological activity through several mechanisms. nih.govmdpi.com Its high electronegativity and ability to form strong bonds with carbon can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

Effects of Side Chain Modifications on Efficacy and Selectivity

Modifications to the side chains attached to the this compound core are crucial for fine-tuning efficacy and selectivity. Research has demonstrated that the nature and position of these side chains dictate the molecule's interaction with its biological target.

For example, in a series of 2,3-disubstituted-6-fluoro-3H-quinazolin-4-ones, different substitutions at these positions resulted in varied cytotoxic activity against breast cancer cell lines. nih.gov Certain substitutions led to compounds with better activity than the reference drug gefitinib (B1684475). nih.gov

Studies on other fluorinated quinazoline scaffolds have highlighted the importance of terminal groups on side chains. For instance, derivatives with halogen substitutions (like bromine) on a terminal phenyl ring displayed higher inhibitory activity against Aurora A kinase than unsubstituted or methyl-substituted derivatives. nih.govmdpi.com The presence of a terminal free carboxylic group was also found to be essential for activity, as its esterification led to a significant drop in potency. nih.govresearchgate.net This suggests that the carboxylic group is crucial for binding within the ATP competitive site of the kinase. researchgate.net

The data below illustrates the impact of side-chain modifications on the inhibitory activity of certain fluorinated quinazoline derivatives against Aurora A kinase.

| Compound | R1 (Quinazoline Core) | R2 (Terminal Phenyl) | % Inhibition (Aurora A @ 10 µM) |

|---|---|---|---|

| 6a | H | H | 11.4 |

| 6b | H | Cl | 52.7 |

| 6c | F | Me | 35.1 |

| 6d | F | H | 29.2 |

| 6e | F | Br | 65.3 |

This table is based on data from a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives, demonstrating how substitutions on both the quinazoline core (R1) and a terminal phenyl side chain (R2) affect inhibitory activity against Aurora A kinase. nih.gov

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug design, providing insights into the molecular interactions that govern the biological activity of compounds like this compound derivatives.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. researchgate.net For this compound derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of enzymes such as EGFR, tubulin, and Aurora kinases. nih.govresearchgate.netdntb.gov.ua

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the target's binding pocket. nih.gov For example, docking simulations have shown that the fluorine group on the quinazoline ring can facilitate additional binding interactions in the hinge region of a kinase. nih.gov By correlating docking results with experimental cytotoxic screening data, researchers can rationalize the observed SAR and guide the design of more potent inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. bohrium.com This method can assess the stability of the ligand-protein complex, which is a critical factor for sustained biological activity. nih.gov For quinazoline derivatives, MD simulations have been used to confirm the stability of the binding modes predicted by molecular docking. bohrium.comphyschemres.org By analyzing the trajectory of the simulation, researchers can understand how the inhibitor and protein move and adapt to each other, providing a more realistic picture of the binding event than static docking models. aaup.edu These simulations help to validate the proposed binding modes and provide a theoretical basis for further structural optimization. nih.gov

Mechanistic Investigations of 7 Fluoroquinazoline 2,4 1h,3h Dione

Molecular Target Identification and Validation

Research into the quinazoline-2,4(1H,3H)-dione core structure has identified several key molecular targets involved in various disease pathologies. While direct studies on the 7-fluoro substituted compound are specific, the broader class of derivatives provides significant insights into its likely mechanisms of action.

Identified molecular targets for the quinazoline-2,4(1H,3H)-dione scaffold include:

Poly (ADP-Ribose) Polymerase (PARP): Derivatives of quinazoline-2,4(1H,3H)-dione have been designed as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair. rsc.orgnih.gov Inhibition of PARP is a key therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

Tyrosine Kinases: This class of compounds has been shown to inhibit various tyrosine kinases. For instance, certain derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are implicated in tumor angiogenesis and progression. nih.gov Other related quinazoline (B50416) compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.net

Bacterial Enzymes: The scaffold has been explored for its antibacterial properties, with studies identifying bacterial gyrase and DNA topoisomerase IV as potential targets. nih.govdocumentsdelivered.com These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents. nih.gov

Other Enzymes and Receptors: The versatility of the quinazoline-2,4(1H,3H)-dione structure has led to its investigation as an inhibitor of other enzymes, including Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) for antimalarial activity, and Hepatitis C Virus (HCV) NS5B polymerase for antiviral applications. frontiersin.orgnih.gov

Binding Affinity and Interaction with Enzymes and Receptors

The efficacy of 7-Fluoroquinazoline-2,4(1H,3H)-dione derivatives is fundamentally linked to their binding affinity for specific molecular targets. Quantitative analysis, often expressed as IC₅₀ values (the concentration required to inhibit 50% of the target's activity), demonstrates the potency of these compounds.

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have shown significant inhibitory activity against several key enzymes. For example, specific derivatives have demonstrated high affinity for PARP-1, with IC₅₀ values in the nanomolar range. nih.govnih.gov One such derivative, Cpd36, showed remarkable enzymatic activity with IC₅₀ values of 0.94 nM and 0.87 nM against PARP-1 and PARP-2, respectively. nih.gov Another derivative designed as a dual VEGFR-2/c-Met inhibitor also exhibited potent activity, with IC₅₀ values of 83 nM and 48 nM, respectively. nih.gov

| Compound Class | Target Enzyme | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione Derivative (Cpd36) | PARP-1 | 0.94 nM | nih.gov |

| Quinazoline-2,4(1H,3H)-dione Derivative (Cpd36) | PARP-2 | 0.87 nM | nih.gov |

| 3-Phenylquinazolin-2,4(1H,3H)-dione Derivative (Compound 3e) | VEGFR-2 | 83 nM | nih.gov |

| 3-Phenylquinazolin-2,4(1H,3H)-dione Derivative (Compound 3e) | c-Met | 48 nM | nih.gov |

| Pyridine-containing Quinazoline-2,4(1H,3H)-dione | PARP-1 | 48.13 nM | nih.gov |

Hydrogen Bonding Interactions

Hydrogen bonds are critical for the specific and high-affinity binding of ligands to their protein targets. In the context of quinazoline-2,4(1H,3H)-dione derivatives, the carbonyl groups and the N-H groups of the dione (B5365651) ring are primary sites for forming these interactions. nih.gov Molecular docking studies have revealed specific hydrogen bonding patterns. For instance, the α-oxo moiety in the quinazoline ring of a derivative was shown to form a crucial hydrogen bond with the Met1160 residue in the adenine (B156593) region of the c-Met tyrosine kinase. nih.gov In PARP inhibitors, key hydrogen-bonding interactions with residues such as GLY863 and SER904 are maintained by the quinazoline scaffold. mdpi.com The fluorine atom at the 7-position can also participate in binding, potentially forming additional interactions with the hinge region of kinases, which can enhance binding affinity. mdpi.com

Hydrophobic Interactions

Hydrophobic interactions, driven by the tendency of nonpolar surfaces to aggregate in an aqueous environment, are a major driving force in ligand-protein binding. nih.gov The benzene (B151609) ring portion of the this compound core is inherently hydrophobic and engages in favorable interactions with nonpolar amino acid residues within the binding pockets of target enzymes. For example, docking studies of a 7-phenyl substituted quinazolinedione derivative with the HCV NS5B polymerase showed van der Waals interactions between the phenyl group and the hydrophobic residue I160. mdpi.com Similarly, in Aurora A kinase, the terminal phenyl ring of a fluoroquinazoline derivative engages in hydrophobic interactions within an external pocket of the enzyme. mdpi.com These interactions are crucial for the stability of the ligand-protein complex.

Cellular Accumulation and Efflux Mechanisms

The pharmacological effect of a compound is dependent not only on its interaction with a target but also on its ability to reach that target within the cell. This involves traversing the cell membrane and avoiding cellular efflux pumps, which actively transport substances out of the cell. While specific data on the cellular accumulation and efflux of this compound is limited, studies on the broader quinazoline class suggest that these compounds can be substrates for efflux pumps. This is also an area of therapeutic interest, as some quinazoline derivatives have been investigated as efflux pump inhibitors to overcome drug resistance in bacteria.

In Vitro and In Vivo Pharmacological Models

The biological activity and therapeutic potential of this compound derivatives are evaluated using a range of laboratory models.

In Vitro Models: These models utilize cells grown in a controlled laboratory environment to assess cytotoxicity, target engagement, and mechanism of action.

Cancer Cell Lines: A wide variety of human tumor cell lines are used to screen for anticancer activity. Examples include the HCT-116 colorectal cancer cell line, the MCF-7 breast cancer cell line, and the U87MG glioblastoma cell line. nih.govnih.govnih.gov Some studies have utilized the National Cancer Institute's panel of 60 human tumor cell lines for broad screening. colab.ws

Bacterial Strains: To evaluate antibacterial potential, derivatives are tested against various Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. nih.govmdpi.com

Non-cancerous Cell Lines: To assess potential toxicity to healthy cells, compounds are often tested in non-cancerous cell lines such as HEK293 (human embryonic kidney cells) and HepG2 (human liver cells). researchgate.net

Xenograft Models: These models are widely used in cancer research and involve implanting human tumor cells into immunocompromised mice. The effect of the compound on tumor growth can then be monitored. For example, quinazoline-2,4(1H,3H)-dione derivatives have been evaluated in breast cancer and prostate cancer xenograft models. rsc.orgnih.gov The U87MG xenograft model has also been used for tumor imaging studies. nih.gov

Cardiovascular Models: In some studies, the cardiovascular activity of quinazolinone derivatives has been evaluated in vivo to assess effects on parameters like platelet aggregation. mdpi.com

Future Directions and Therapeutic Potential of 7 Fluoroquinazoline 2,4 1h,3h Dione

Development of Novel Analogs for Enhanced Potency and Selectivity

The core structure of quinazoline-2,4(1H,3H)-dione is a fertile ground for chemical modification to enhance biological activity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new analogs with improved potency and selectivity for specific biological targets.

One area of significant interest is the development of inhibitors for poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent PARP-1/2 inhibitors. By introducing a 3-amino pyrrolidine (B122466) moiety or substituted piperizine rings, researchers have synthesized compounds with IC₅₀ values against PARP-1 in the nanomolar and even sub-nanomolar range. For instance, compound 24 (a derivative containing a substituted piperizine) demonstrated an IC₅₀ of 0.51 nM for PARP-1 and 23.11 nM for PARP-2, showcasing significant potency and a degree of selectivity for PARP-1. Similarly, compound 11 , which bears a 3-amino pyrrolidine moiety, also showed strong inhibition of PARP-1. These modifications aim to optimize interactions within the adenine-ribose binding site of the enzyme.

Another major therapeutic target is the inhibition of tyrosine kinases (TKs) involved in cancer progression, such as c-Met and VEGFR-2. The dual inhibition of these kinases is a promising strategy to overcome therapeutic resistance. Researchers have synthesized 3-substituted quinazoline-2,4(1H,3H)-dione derivatives that exhibit dual inhibitory activity. For example, compounds 4b and 4e showed potent dual inhibition of both c-Met and VEGFR-2 in the nanomolar range, with IC₅₀ values comparable or superior to the established drug cabozantinib (B823) in certain assays. These analogs were designed to form key hydrogen bonds with highly conserved aspartate residues in the kinase domains of both enzymes.

The table below summarizes the inhibitory activities of selected quinazoline-2,4(1H,3H)-dione analogs against their respective targets, illustrating the impact of structural modifications on potency.

| Compound | Target(s) | IC₅₀ (nM) | Key Structural Feature |

| Compound 11 | PARP-1 | 10-9 M level | 3-amino pyrrolidine moiety |

| Compound 24 | PARP-1 / PARP-2 | 0.51 / 23.11 | Substituted piperizine ring |

| Compound 32 | PARP-1 / PARP-2 | 1.31 / 15.63 | Substituted piperizine ring |

| Compound 2c | c-Met / VEGFR-2 | 84 / 52 | 3-substituted dione (B5365651) |

| Compound 4b | c-Met / VEGFR-2 | 63 / 74 | 3-substituted dione |

| Compound 4e | c-Met / VEGFR-2 | 71 / 78 | 3-substituted dione |

This table is interactive. Users can sort the data by clicking on the column headers.

Future efforts will likely focus on fine-tuning these substitutions to further enhance selectivity, which is critical for minimizing off-target effects and improving the therapeutic window.

Combination Therapies with Existing Drugs